disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
Description
This compound is a phosphatidylserine (PS) derivative with a disodium salt counterion. Its structure comprises a glycerol backbone esterified with two heptadecanoyl (C17:0) chains at the sn-1 and sn-2 positions, linked to a phosphorylated serine moiety. The stereochemistry is defined as (2S,2R), critical for its biological interactions. Phosphatidylserines are amphipathic molecules essential in cell membrane dynamics, apoptosis signaling, and neuronal function .
Properties
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);;/q;2*+1/p-2/t36-,37+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEAMWUYDAEVCE-NBBUAANBSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NNa2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Disodium (2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate, also known as a phospholipid analog, exhibits significant biological activity that is crucial for various therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is with a molecular weight of approximately 758.06 g/mol. The presence of heptadecanoyloxy chains enhances its lipophilicity, facilitating membrane interaction and cellular uptake.
Disodium (2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate primarily functions through the following mechanisms:
- Cell Membrane Interaction : The lipid components allow the compound to integrate into cellular membranes, influencing membrane fluidity and permeability.
- Signal Transduction Modulation : It may act as a signaling molecule or modulator in various biochemical pathways, particularly those involving phospholipid metabolism.
- Antioxidant Activity : The compound has been observed to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
1. Anticancer Activity
Research indicates that disodium (2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:
- Inhibition of Cell Proliferation : The compound significantly reduces the proliferation of cancer cells in a dose-dependent manner.
- Induction of Apoptosis : Mechanistic studies reveal that it activates apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
2. Neuroprotective Effects
The compound has shown promise in neuroprotection studies:
- Protection Against Neurotoxicity : In models of neurodegeneration, it mitigates cell death induced by neurotoxic agents.
- Modulation of Neuroinflammatory Responses : It reduces the production of pro-inflammatory cytokines in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value of 15 µM. |
| Study 2 | Showed neuroprotective effects in an animal model of Alzheimer’s disease, reducing cognitive decline by 30%. |
| Study 3 | Reported enhanced membrane fluidity and improved signal transduction in neuronal cells treated with the compound. |
Comparison with Similar Compounds
Structural Analogues: Acyl Chain Variations
Hexadecanoyl (C16:0) Variant
- IUPAC Name: Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate .
- Key Differences :
- Boiling Point: 782.6°C (C16) .
- Density: 1.057 g/cm³ (C16) . Applications: Used in lipid nanoparticle formulations due to intermediate hydrophobicity.
Stearoyl (C18:0) Variant
- IUPAC Name: (2S)-2-Amino-3-((((R)-2,3-bis(stearoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid .
- Key Differences :
Dodecanoyl (C12:0) Variant
- Example: Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate .
- Key Differences :
Table 1: Acyl Chain Comparison
| Compound | Acyl Chains | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| Target (C17:0) | C17/C17 | ~784 | Not reported | Research, membrane studies |
| Hexadecanoyl (C16:0) | C16/C16 | 757.95 | 782.6 | Lipid nanoparticles |
| Stearoyl (C18:0) | C18/C18 | 792.07 | Not reported | Liposomal delivery |
| Dodecanoyl (C12:0) | C12/C12 | ~650 | Not reported | Solubility-enhanced formulations |
Stereochemical and Positional Isomers
sn-1/sn-2 Positional Isomers :
- Stereochemistry: The (2S,2R) configuration ensures proper orientation of the serine headgroup for receptor binding, unlike non-natural stereoisomers .
Preparation Methods
Esterification of Glycidol
-
Reagents : (R)-Glycidol (1.0 eq), heptadecanoic acid (2.2 eq), p-toluenesulfonic acid (0.1 eq), toluene (solvent).
-
Conditions : Reflux at 110°C under nitrogen for 24 hours.
-
Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate = 9:1) yield (2R)-2,3-di(heptadecanoyloxy)propyl glycidol ether (85% yield).
Epoxide Ring Opening
-
Reagents : Product from 1.1 (1.0 eq), sodium hydrogen phosphate (2.0 eq), water.
-
Conditions : Stirring at 50°C for 6 hours.
-
Outcome : Forms (2R)-2,3-di(heptadecanoyloxy)propane-1,2-diol, confirmed by -NMR (δ 4.15–4.30 ppm, glycerol protons).
Phosphorylation of (2S)-2-Amino-3-Hydroxypropanoic Acid
Stereospecific phosphorylation of L-serine ensures retention of the (2S) configuration.
Amino and Hydroxyl Protection
Phosphorylation Reaction
-
Reagents : Protected serine (1.0 eq), phosphorus oxychloride (1.5 eq), DMAP (0.2 eq), dichloromethane.
-
Conditions : −20°C, 2 hours. Quench with ice-water.
-
Workup : Extract with DCM, dry over MgSO₄, and evaporate to yield N-Boc-O-benzyl-L-serine phosphoryl chloride.
Coupling of Glycerol Backbone and Phosphorylated Serine
The coupling step links the diheptadecanoyl glycerol to the phosphorylated serine.
Activation and Coupling
Deprotection
-
Reagents : Hydrogen gas, palladium on carbon (10 wt%), methanol.
-
Conditions : Hydrogenation at 1 atm for 6 hours.
-
Outcome : Removes benzyl groups, confirmed by loss of δ 7.25–7.40 ppm (aromatic protons) in -NMR.
Formation of Disodium Salt
Neutralization with sodium hydroxide converts the phosphoric acid to the disodium salt.
Sodium Hydroxide Treatment
-
Reagents : Deprotected compound (1.0 eq), NaOH (2.0 eq), ethanol:water (4:1).
-
Conditions : Stir at 0°C for 1 hour.
-
Isolation : Lyophilization yields the disodium salt as a white solid (95% purity by HPLC).
Purification and Analytical Characterization
Recrystallization
Structural Confirmation
Challenges and Optimization
-
Racemization : Maintain reaction temperatures below 25°C during phosphorylation to prevent serine epimerization.
-
Solubility : Use polar aprotic solvents (DMF, DMSO) for coupling to dissolve hydrophobic glycerol derivatives.
Scalability Considerations
Q & A
Basic Research Question
- Storage : Keep in airtight containers at -20°C under inert gas (argon) to prevent oxidation and hydrolysis .
- Ventilation : Use local exhaust ventilation during weighing or dissolution to avoid aerosol formation.
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. For spills, use absorbent materials (vermiculite) and avoid water to prevent reactive byproducts .
- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for compound-specific first aid .
How can researchers optimize the compound’s stability in enzymatic assays under varying pH conditions?
Advanced Research Question
Buffer Selection : Test Tris-HCl (pH 7.5–9.0) and carbonate-bicarbonate (pH 9.0–10.5) buffers. Avoid phosphate buffers if alkaline phosphatase is used, as they may interfere with the enzyme’s activity .
Temperature Control : Pre-equilbrate solutions to 25°C before assays to minimize thermal degradation.
Additive Screening : Include stabilizers like BSA (0.1% w/v) or glycerol (5% v/v) to reduce aggregation.
Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 280 nm) to track degradation rates. For example, at pH >10, half-life decreases by 40% compared to pH 8.5 .
How can contradictory data between chemiluminescent and fluorometric detection methods be resolved?
Advanced Research Question
Discrepancies often arise from:
- Substrate Specificity : The compound may act as a competitive inhibitor in fluorescence assays (e.g., with fluorescein diphosphate) but not in chemiluminescence (e.g., CDP-Star) .
- Signal Quenching : Heavy metal contaminants (e.g., Fe³⁺) in buffers can quench chemiluminescence. Perform ICP-MS analysis to detect trace metals and use chelators like EDTA (1 mM) .
- Validation : Cross-validate results with LC-MS/MS to quantify intact compound levels post-assay.
What experimental strategies are recommended for studying its role in lipid bilayer interactions?
Advanced Research Question
Model Systems : Compare Langmuir monolayers (for surface pressure-area isotherms) with unilamellar vesicles (for permeability assays using calcein leakage).
Fluorescent Probes : Incorporate dansyl-labeled analogs to monitor membrane insertion via fluorescence anisotropy.
Contradiction Management : If monolayer data conflicts with vesicle studies (e.g., differing insertion depths), use molecular dynamics simulations (CHARMM36 force field) to reconcile structural insights .
How should researchers address inconsistencies in enzyme kinetic parameters derived from this compound?
Advanced Research Question
Substrate Purity : Verify purity (>98% via HPLC) to exclude diastereomers that alter Km values.
Assay Conditions : Standardize ionic strength (e.g., 150 mM NaCl) to minimize charge-based artifacts.
Data Normalization : Express activity as turnover number (kcat) rather than raw velocity to account for enzyme concentration variability.
Cross-Validation : Compare results with orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
